Enalkiren

Vue d'ensemble

Description

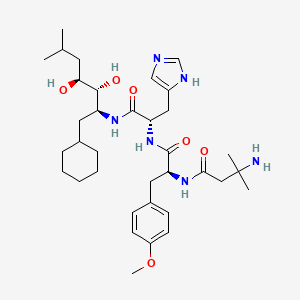

Enalkiren est un puissant inhibiteur de la rénine dipeptidique qui imite l'état de transition du substrat de la rénine humaine, l'angiotensinogène. Il est principalement utilisé dans la prise en charge de l'hypertension en inhibant le système rénine-angiotensine-aldostérone, qui joue un rôle crucial dans la régulation de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Enalkiren est synthétisé par une série de réactions de couplage peptidique. La synthèse implique l'utilisation d'acides aminés protégés et de réactifs de couplage peptidique pour former la structure dipeptidique. Les conditions de réaction comprennent généralement l'utilisation de solvants organiques tels que le diméthylformamide et des agents de couplage tels que la dicyclohexylcarbodiimide.

Méthodes de production industrielle : La production industrielle d'this compound implique des techniques de synthèse peptidique à grande échelle. Le processus comprend la purification du produit final à l'aide de méthodes chromatographiques pour garantir une pureté et un rendement élevés. La production est réalisée dans des conditions strictes pour maintenir la stabilité et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Enalkiren subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des analogues réduits.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants et de nucléophiles.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés d'this compound, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude de la synthèse peptidique et de l'inhibition de la rénine.

Biologie : Investigué pour ses effets sur le système rénine-angiotensine-aldostérone et son rôle dans la régulation de la pression artérielle.

Médecine : Exploré comme agent thérapeutique potentiel pour l'hypertension et les maladies cardiovasculaires associées.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la rénine et de produits pharmaceutiques associés

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la rénine, une enzyme responsable de l'hydrolyse de l'angiotensinogène en angiotensine I. Cette inhibition réduit la formation d'angiotensine II, un puissant vasoconstricteur, ce qui abaisse la pression artérielle. La cible moléculaire d'this compound est le site actif de la rénine, où il se lie et empêche la conversion de l'angiotensinogène .

Applications De Recherche Scientifique

Enalkiren has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and renin inhibition.

Biology: Investigated for its effects on the renin-angiotensin-aldosterone system and its role in regulating blood pressure.

Medicine: Explored as a potential therapeutic agent for hypertension and related cardiovascular conditions.

Industry: Utilized in the development of new renin inhibitors and related pharmaceuticals

Mécanisme D'action

Enalkiren exerts its effects by inhibiting the activity of renin, an enzyme responsible for hydrolyzing angiotensinogen to angiotensin I. This inhibition reduces the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular target of this compound is the active site of renin, where it binds and prevents the conversion of angiotensinogen .

Comparaison Avec Des Composés Similaires

Enalkiren est comparé à d'autres inhibiteurs de la rénine tels que le remikiren et le zanikiren. Bien que tous ces composés inhibent la rénine, this compound est unique en raison de sa puissante structure dipeptidique et de sa capacité à imiter l'état de transition du substrat de la rénine. Cette structure unique contribue à sa grande efficacité et à sa spécificité dans l'inhibition de la rénine .

Composés similaires :

- Remikiren

- Zanikiren

- Aliskiren

This compound se distingue par son affinité de liaison spécifique et la suppression prolongée de l'activité de la rénine plasmatique, ce qui en fait un composé précieux dans le traitement de l'hypertension .

Activité Biologique

Enalkiren (A-64662) is a potent dipeptide renin inhibitor that has garnered attention for its role in managing hypertension through the inhibition of the renin-angiotensin system (RAS). This article delves into the biological activity of this compound, examining its pharmacological properties, clinical efficacy, and underlying mechanisms through diverse research findings and case studies.

This compound mimics the transition state of angiotensinogen, effectively inhibiting renin, which is the first step in the RAS cascade. By blocking renin's action, this compound reduces the production of angiotensin I, subsequently leading to decreased levels of angiotensin II, a potent vasoconstrictor. This mechanism is crucial for lowering blood pressure and alleviating conditions associated with hypertension.

Pharmacokinetics and Pharmacodynamics

Clinical studies have demonstrated that this compound produces a dose-dependent suppression of plasma renin activity (PRA) and angiotensin II levels. For instance:

- Dosage Effects : In trials with hypertensive patients, doses of 0.3 mg/kg and 1.2 mg/kg resulted in significant reductions in both systolic and diastolic blood pressure (BP) while maintaining prolonged pharmacologic activity despite a short elimination half-life of approximately 1.6 hours .

- Time Lag in Effects : A notable characteristic observed is the counterclockwise hysteresis loop in the relationship between drug plasma levels and physiological effects. This indicates that changes in angiotensin I and renal plasma flow lag behind plasma this compound levels, suggesting complex pharmacokinetic interactions .

Efficacy in Clinical Trials

This compound has undergone various clinical trials assessing its efficacy in hypertensive patients. Key findings include:

- Blood Pressure Reduction : Significant decreases in BP were noted with this compound treatment, particularly when combined with hydrochlorothiazide, highlighting its potential as an effective antihypertensive agent .

- Renal Responses : Studies indicate that this compound's renal vascular responses are consistent with those observed with other renin inhibitors, demonstrating its effectiveness in modulating renal hemodynamics .

Comparative Analysis with Other Renin Inhibitors

This compound has been compared to other direct renin inhibitors like aliskiren. A summary of their comparative biological activities is presented below:

| Characteristic | This compound | Aliskiren |

|---|---|---|

| Selectivity | High | Higher |

| Potency | Moderate | High |

| Clinical Phase | Discontinued | Ongoing |

| Primary Indications | Hypertension | Hypertension, diabetic nephropathy |

| Mechanism | Direct renin inhibition | Direct renin inhibition |

Case Studies and Research Findings

- Case Study on Hypertensive Patients : In a study involving hypertensive individuals treated with this compound, significant reductions in BP were observed over one week without evidence of tachyphylaxis, indicating sustained efficacy .

- Pharmacokinetic Modeling : Research utilizing pharmacokinetic-pharmacodynamic models revealed that the EC50 for angiotensin I was significantly lower than for renal plasma flow, suggesting that angiotensin I is a more sensitive marker for measuring this compound's effects .

Propriétés

IUPAC Name |

3-amino-N-[(2S)-1-[[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)/t27-,28-,29-,30-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXVERRYBYGQJZ-WRPDIKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150282 | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113082-98-7 | |

| Record name | Enalkiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113082-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalkiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113082987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalkiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03395 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enalkiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENALKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U7YZ42Z47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.